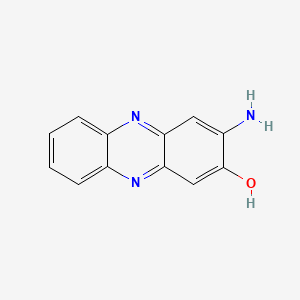

2-Amino-3-hydroxyphenazine

描述

2-Amino-3-hydroxyphenazine, also known as this compound, is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.23. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Amino-3-hydroxyphenazine (AHZ), also known as this compound, is a heterocyclic compound belonging to the phenazine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of AHZ, supported by research findings and case studies.

- Chemical Name : this compound

- CAS Number : 4569-77-1

- Molecular Formula : C₁₂H₉N₃O

- Molecular Weight : 211.23 g/mol

- Melting Point : >300 °C

- Appearance : Solid

1. Antimicrobial Activity

AHZ exhibits significant antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

| Candida albicans | Moderate |

| Aspergillus flavus | No activity |

In a study, AHZ was shown to inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens . The compound's ability to act as an alternative to conventional antibiotics is particularly relevant in the context of rising antibiotic resistance.

2. Anticancer Properties

AHZ has been investigated for its potential role in cancer therapy. It has shown the ability to induce apoptosis in certain cancer cell lines, making it a candidate for further research in anticancer drug development. A study indicated that AHZ could modulate cellular pathways involved in apoptosis, thereby promoting programmed cell death in malignant cells .

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, AHZ also exhibits anti-inflammatory effects. This has implications for treating inflammatory diseases, although more research is needed to fully understand its mechanisms of action in this context .

Case Study 1: Genotoxicity Analysis

A study focused on the genotoxic effects of AHZ alongside other aminophenazines found that AHZ exhibited mutagenic properties. The analysis revealed that exposure to AHZ could lead to DNA damage, which raises concerns regarding its safety as a therapeutic agent .

Case Study 2: Synthesis and Pharmacological Evaluation

Research on the synthesis of phenazine derivatives, including AHZ, highlighted its pharmacological activities. The synthesized compounds were tested for their antimicrobial efficacy using the disk diffusion method against various pathogens. Results indicated that while some derivatives showed strong activity against specific bacteria, others had limited efficacy .

科学研究应用

Antiviral Activity

Recent studies have highlighted the antiviral properties of 2-Amino-3-hydroxyphenazine, particularly against SARS-CoV-2. A study demonstrated that a hydrated form of this compound exhibited significant cell viability and effective inhibition of the virus at non-cytotoxic concentrations. The compound was tested alongside remdesivir, a standard antiviral treatment, showcasing comparable efficacy in inhibiting viral replication in VeroE6 cells .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies revealed that derivatives of this compound showed promising results against various cancer cell lines. For instance, certain synthesized phenazine derivatives demonstrated substantial growth inhibition percentages against human cancer cell lines such as SNB-19 and OVCAR-8 . These findings suggest that this compound could be a valuable scaffold for developing new anticancer agents.

Bioremediation

This compound has been studied for its role in bioremediation processes, particularly in the degradation of pollutants by Pseudomonas aeruginosa, which produces pyocyanin—a phenazine derivative. This process can enhance the microbial degradation of organic pollutants in contaminated environments . The compound's ability to facilitate electron transfer in microbial metabolism makes it a candidate for improving bioremediation strategies.

Dye Production

The compound serves as an important precursor in the synthesis of dyes, particularly in the hair coloring industry. It reacts with primary intermediates to form stable dye products, which can be accelerated by oxidizing agents like hydrogen peroxide . This application is critical for producing high-quality hair dyes that are both effective and safe for consumer use.

Safety Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Studies indicate that while the compound can exhibit acute toxicity at high doses, it generally shows a low risk when used within established safety parameters . Understanding the toxicological aspects is crucial for its application in consumer products and pharmaceuticals.

Data Tables

属性

IUPAC Name |

3-aminophenazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-7-5-10-11(6-12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIRUIWLEVHQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963420 | |

| Record name | 3-Amino-2-phenazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4569-77-1 | |

| Record name | 2-Amino-3-hydroxyphenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-hydroxyphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4569-77-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2-phenazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3-HYDROXYPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RJ8EW5JCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary synthetic routes to obtain 3-Aminophenazin-2-ol?

A1: 3-Aminophenazin-2-ol can be synthesized through various routes. One approach involves the chemical oxidation of o-phenylenediamine. [] Another method involves a multi-step synthesis starting with 3-aminophenazin-2-ol and utilizing a series of reactions such as alkylation, cyclization, and condensation with various reagents like acetic anhydride, aromatic aldehydes, and phenacyl bromide. [] These reactions yield a variety of phenazine derivatives, including oxazolophenazines, oxazinophenazines, and pyrrolophenazines, highlighting the versatility of 3-Aminophenazin-2-ol as a starting material in organic synthesis.

Q2: Are there any toxicological concerns associated with 3-Aminophenazin-2-ol and its related compounds?

A3: While 3-Aminophenazin-2-ol itself has limited toxicological data available, its close analog, 2,3-diaminophenazine, is classified as a toxic impurity in the production of the fungicide Carbendazim. [] This highlights the need for careful evaluation of the safety profiles of 3-Aminophenazin-2-ol and its derivatives, particularly when considering their potential for pharmaceutical or agricultural applications. Mutagenicity studies have been conducted on both 2,3-diaminophenazine and 3-Aminophenazin-2-ol in Salmonella strains. []

Q3: What analytical techniques are commonly employed to characterize and quantify 3-Aminophenazin-2-ol?

A3: A variety of techniques are used to study 3-Aminophenazin-2-ol and its derivatives. These include:

- Spectroscopy: Raman, UV-visible, high-resolution NMR (1H and 13C), and mass spectrometry are used for structural elucidation. []

- Microscopy: Scanning electron microscopy is employed to visualize the morphology of the compounds. []

- Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is a sensitive method for quantifying 3-Aminophenazin-2-ol and 2,3-diaminophenazine, particularly in complex matrices like Carbendazim technical grade. []

Q4: What future research directions are important for advancing the understanding of 3-Aminophenazin-2-ol?

A4: Future research should focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。